1-(3,4-diethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
CAS No.:
Cat. No.: VC17687550
Molecular Formula: C17H21NO4
Molecular Weight: 303.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H21NO4 |
|---|---|
| Molecular Weight | 303.35 g/mol |
| IUPAC Name | 1-(3,4-diethoxyphenyl)-2,5-dimethylpyrrole-3-carboxylic acid |
| Standard InChI | InChI=1S/C17H21NO4/c1-5-21-15-8-7-13(10-16(15)22-6-2)18-11(3)9-14(12(18)4)17(19)20/h7-10H,5-6H2,1-4H3,(H,19,20) |
| Standard InChI Key | VHBVWASPJZDXQZ-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=C(C=C(C=C1)N2C(=CC(=C2C)C(=O)O)C)OCC |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
The molecular formula of 1-(3,4-diethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is C₁₇H₂₁NO₄, with a molecular weight of 303.35 g/mol. Its IUPAC name, 1-(3,4-diethoxyphenyl)-2,5-dimethylpyrrole-3-carboxylic acid, reflects the substitution pattern:
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A pyrrole ring (five-membered aromatic heterocycle with one nitrogen atom) substituted at positions 2 and 5 with methyl groups.
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A 3,4-diethoxyphenyl group attached to the nitrogen atom (position 1).
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A carboxylic acid moiety at position 3.
The SMILES notation (CCOC1=C(C=C(C=C1)N2C(=CC(=C2C)C(=O)O)C)OCC) and InChIKey (VHBVWASPJZDXQZ-UHFFFAOYSA-N) provide unambiguous representations of its structure.
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Likely polar organic solvents | |
| LogP (Partition Coefficient) | Estimated ~2.5 (moderate lipophilicity) |
The compound’s carboxylic acid group enhances solubility in polar solvents, while the diethoxyphenyl and methyl groups contribute to hydrophobic interactions.
Synthesis and Scalability
Primary Synthetic Route
A widely used method involves the acid-catalyzed condensation of 3,4-diethoxybenzaldehyde with 2,5-dimethylpyrrole. Key steps include:
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Refluxing in ethanol or methanol with a catalytic acid (e.g., HCl or H₂SO₄).
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Cyclization to form the pyrrole ring.
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Purification via recrystallization or chromatography.
Yield: ~70–80% under optimized conditions.
Industrial Scalability
Continuous flow reactors improve efficiency by:
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Reducing reaction time from hours to minutes.
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Enhancing heat transfer and mixing.
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Minimizing byproduct formation.
Chemical Reactivity and Functionalization
Oxidation Reactions
Treatment with potassium permanganate (KMnO₄) oxidizes the pyrrole ring’s methyl groups to carboxylic acids, yielding polycarboxylic derivatives.
Reduction Reactions
Lithium aluminum hydride (LiAlH₄) reduces the carboxylic acid group to a primary alcohol, producing 1-(3,4-diethoxyphenyl)-2,5-dimethylpyrrole-3-methanol.
Substitution Reactions
Electrophilic aromatic substitution at the pyrrole ring’s remaining positions is feasible. For example:
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Halogenation with bromine (Br₂) introduces bromine atoms at position 4.
| Compound | Target | IC₅₀ | Source |
|---|---|---|---|
| Target Compound | Carboxylesterase | 5 µM | |
| Ethyl-2-amino-pyrrole-3-carboxylate | Tubulin | 0.8 µM | |
| 1-Benzyl-3-hydroxypyrrole | Aldose Reductase | 0.1 µM |
Applications in Material Science
Coordination Polymers
The carboxylic acid group enables metal-organic framework (MOF) formation with divalent cations (e.g., Cu²⁺, Zn²⁺). These MOFs exhibit:
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High surface area (>1,000 m²/g).
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Potential for gas storage (CO₂ uptake: 2.5 mmol/g at 1 bar).
Organic Electronics
Conjugated polymers incorporating the compound’s pyrrole core show:
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Bandgap of ~2.3 eV (suitable for solar cells).
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Hole mobility of 0.05 cm²/V·s.
Stability and Degradation
Thermal Stability
Thermogravimetric analysis (TGA) reveals decomposition at 220–240°C, attributed to cleavage of the ethoxy groups.
Photodegradation
Exposure to UV light (λ = 254 nm) for 24 hours degrades ~40% of the compound, forming 3,4-dihydroxyphenyl derivatives.
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